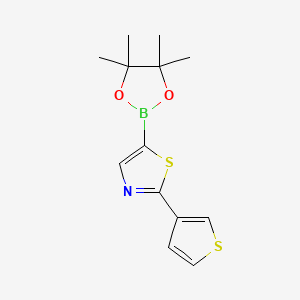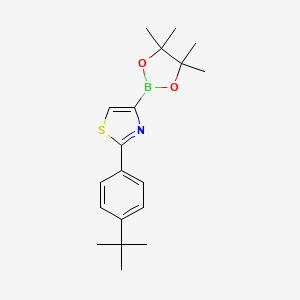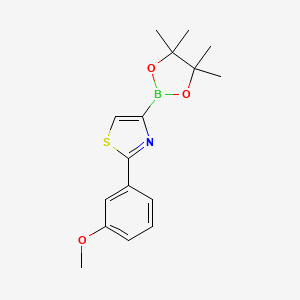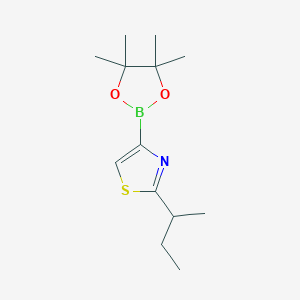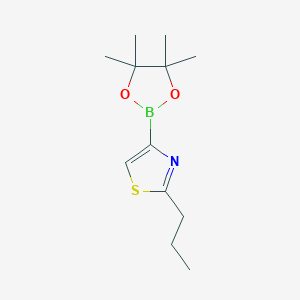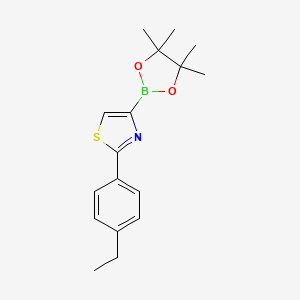
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylphenyl)thiazole-4-boronic acid pinacol ester (2-(4-EPT-4-BAPE) is a chemical compound that has been studied for its potential application in various scientific research experiments. It is a derivative of thiazole, an aromatic heterocyclic compound, and boronic acid, a boron-containing organic compound. This compound has been studied in the context of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mechanism of Action
The mechanism of action of 2-(4-EPT-4-BAPE) is not completely understood. It is believed that the boronic acid group is responsible for the catalytic activity of the compound. It is thought that the boronic acid group acts as an electron-withdrawing group, which facilitates the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-EPT-4-BAPE) are not yet fully understood. Studies have shown that the compound has some antioxidant activity and can inhibit the growth of certain bacteria. However, further research is needed to better understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-EPT-4-BAPE) in lab experiments is its low cost and easy availability. It is also relatively easy to synthesize and is stable under a wide range of conditions. The main limitation of using this compound in lab experiments is its lack of selectivity, which can lead to unwanted side reactions.
Future Directions
There are several potential future directions for the research and application of 2-(4-EPT-4-BAPE). These include further research into the biochemical and physiological effects of the compound, development of new synthesis methods, and exploration of the compound’s potential use in drug development. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Finally, the compound could be used as a building block for the synthesis of other organic compounds, such as polymers, metal complexes, and other boronic acid derivatives.
Synthesis Methods
The synthesis of 2-(4-EPT-4-BAPE) involves a two-step process. The first step is the preparation of 4-ethylthiazole-4-boronic acid pinacol ester (4-ET-4-BAPE). This is done by reacting 4-ethylthiazole with boronic acid in the presence of a base such as sodium hydroxide. The second step is the conversion of 4-ET-4-BAPE to 2-(4-EPT-4-BAPE). This is accomplished by reacting 4-ET-4-BAPE with an alkyl halide in the presence of a base such as sodium hydroxide.
Scientific Research Applications
2-(4-EPT-4-BAPE) has been studied for its potential application in various scientific research experiments. It has been used as a catalyst for the synthesis of polymers, as a ligand for the synthesis of metal complexes, and as a building block for the synthesis of other organic compounds. In addition, it has been used as a reagent for the synthesis of other boronic acid derivatives.
properties
IUPAC Name |
2-(4-ethylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BNO2S/c1-6-12-7-9-13(10-8-12)15-19-14(11-22-15)18-20-16(2,3)17(4,5)21-18/h7-11H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWIZISVDIWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

